molecular formula C21H17N3O3S B11081499 (5Z)-1-(3-methoxyphenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione

(5Z)-1-(3-methoxyphenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione

Cat. No.: B11081499
M. Wt: 391.4 g/mol
InChI Key: AISIGWPPWNAELV-YVLHZVERSA-N
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Description

  • The compound’s IUPAC name is (5Z)-1-(3-methoxyphenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione .
  • It belongs to the class of heterocyclic compounds due to its pyrimidine ring.
  • The compound’s structure consists of a pyrimidine core with a methoxyphenyl group and an indole-derived side chain.
  • Its molecular formula is C₂₀H₁₈N₄O₂S .
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    : IUPAC name: PubChem Compound Database, CID: 11668254. : Temozolomide: PubChem Compound Database, CID: 5394. : Allopurinol: PubChem Compound Database, CID: 2094.

    Properties

    Molecular Formula

    C21H17N3O3S

    Molecular Weight

    391.4 g/mol

    IUPAC Name

    (5Z)-1-(3-methoxyphenyl)-5-[(1-methylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

    InChI

    InChI=1S/C21H17N3O3S/c1-23-12-13(16-8-3-4-9-18(16)23)10-17-19(25)22-21(28)24(20(17)26)14-6-5-7-15(11-14)27-2/h3-12H,1-2H3,(H,22,25,28)/b17-10-

    InChI Key

    AISIGWPPWNAELV-YVLHZVERSA-N

    Isomeric SMILES

    CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)NC(=S)N(C3=O)C4=CC(=CC=C4)OC

    Canonical SMILES

    CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)N(C3=O)C4=CC(=CC=C4)OC

    Origin of Product

    United States

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